molecular formula C4H6INO2 B13628864 5-(Iodomethyl)-1,3-oxazolidin-2-one

5-(Iodomethyl)-1,3-oxazolidin-2-one

Cat. No.: B13628864
M. Wt: 227.00 g/mol
InChI Key: XPUGGFXNUVIKGP-UHFFFAOYSA-N
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Description

5-(Iodomethyl)-1,3-oxazolidin-2-one is a valuable chiral synthon in advanced organic synthesis, primarily serving as a key intermediate for the stereoselective construction of biologically active molecules. Its research value is demonstrated in the synthesis of non-proteinogenic amino acids and amino alcohols, which are critical scaffolds in medicinal chemistry. For instance, this compound has been effectively utilized in the regioselective ring-opening and cyclization steps to produce important building blocks like L-tryptophanol and L-homophenylalaninol . The iodine moiety provides a versatile handle for further functionalization, enabling carbon-chain elongation and the introduction of diverse substituents, thereby facilitating access to complex, enantiomerically pure targets. The embedded 1,3-oxazolidin-2-one ring acts as a protective group for the amino and alcohol functionalities, enhancing the compound's stability during multi-step synthetic sequences. Researchers leverage this compound in the development of potential pharmaceuticals, exploiting its reactivity to create novel molecular architectures for drug discovery programs. Its application is strictly confined to laboratory research for the purpose of developing and synthesizing new chemical entities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H6INO2

Molecular Weight

227.00 g/mol

IUPAC Name

5-(iodomethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C4H6INO2/c5-1-3-2-6-4(7)8-3/h3H,1-2H2,(H,6,7)

InChI Key

XPUGGFXNUVIKGP-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)N1)CI

Origin of Product

United States

Synthetic Methodologies and Development

Direct Halocyclization Strategies

Direct halocyclization represents a powerful and atom-economical approach to constructing the 5-(iodomethyl)-1,3-oxazolidin-2-one (B6203322) core. These methods involve the intramolecular cyclization of an unsaturated precursor initiated by an iodine electrophile.

Iodocyclocarbamation Reactions

Iodocyclocarbamation is a prominent method for the synthesis of 5-(iodomethyl)-1,3-oxazolidin-2-ones. This reaction involves the iodine-mediated cyclization of carbamate (B1207046) derivatives containing an appropriately positioned alkene.

The iodocyclocarbamation of N-allylated N-aryl or N-heteroaryl carbamates is a well-established method for preparing 3-aryl- and 3-heteroaryl-5-(iodomethyl)oxazolidin-2-ones. acs.orgorganic-chemistry.org These compounds serve as crucial intermediates for the rapid synthesis of biologically active molecules. acs.orgorganic-chemistry.org The reaction typically proceeds by treating the N-allylated carbamate with an iodine source, leading to the formation of the desired oxazolidinone ring through a 5-exo-trig cyclization pathway.

A systematic investigation into this process has revealed its broad scope, although challenges can arise with heteroaryl systems that contain a basic nitrogen atom, which may require modified reaction conditions to prevent undesired side reactions. organic-chemistry.org The utility of this method is highlighted by its application in the synthesis of racemic linezolid, a notable antibacterial agent. acs.orgresearchgate.net

Table 1: Iodocyclocarbamation of N-Allylated Carbamates

Entry N-Allyl Carbamate Precursor Reagents and Conditions Product Yield (%) Reference
1 N-allyl-N-(3-fluorophenyl)carbamate I₂, NaHCO₃, CH₂Cl₂, rt, 24 h 3-(3-Fluorophenyl)-5-(iodomethyl)-1,3-oxazolidin-2-one 85 acs.org
2 N-allyl-N-(4-methoxyphenyl)carbamate I₂, NaHCO₃, CH₂Cl₂, rt, 24 h 5-(Iodomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one 90 acs.org
3 N-allyl-N-(pyridin-2-yl)carbamate I₂, Pyridine, CH₃CN, rt, 24 h 5-(Iodomethyl)-3-(pyridin-2-yl)-1,3-oxazolidin-2-one 65 organic-chemistry.org

A significant advancement in the synthesis of oxazolidinones involves the use of hypervalent iodine reagents. researchgate.networktribe.com These reagents mediate the cyclization of N-allylcarbamates to provide substituted oxazolidinones. researchgate.networktribe.com A study by Moran and coworkers described a hypervalent iodine-mediated approach that allows for the conversion of a wide range of substrates into substituted oxazolidinones, which are primed for further chemical transformations. researchgate.net

The reaction conditions for this transformation have been optimized, with studies showing that the choice of the hypervalent iodine reagent and solvent can significantly impact the reaction's efficiency. For instance, the use of a modified Koser's reagent in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) at elevated temperatures has been shown to provide high yields of the desired this compound derivatives. researchgate.net This methodology has also shown promise in preliminary studies towards achieving enantioselective synthesis through the use of chiral hypervalent iodine reagents. researchgate.networktribe.com

Table 2: Hypervalent Iodine Mediated Cyclization of N-Allylcarbamates

Entry N-Allyl Carbamate Hypervalent Iodine Reagent Solvent Temp (°C) Time (h) Yield (%) Reference
1 tert-butyl allylcarbamate (diacetoxyiodo)benzene MeCN 50 16 45 researchgate.net
2 tert-butyl allylcarbamate Koser's reagent HFIP 50 16 89 researchgate.net
3 benzyl allylcarbamate Koser's reagent HFIP 50 16 92 researchgate.net

While direct iodocyclization using molecular iodine or hypervalent iodine reagents is common, metal-catalyzed variants also represent a potential strategy for the synthesis of 5-(iodomethyl)-1,3-oxazolidin-2-ones. Although specific examples for the direct synthesis of this exact compound via metal-catalyzed iodocyclization are not extensively documented in the reviewed literature, the principles of metal-catalyzed halocyclization are well-established. Generally, a transition metal catalyst, such as palladium or copper, can activate the alkene towards nucleophilic attack by the carbamate nitrogen, with an iodine source providing the necessary electrophile. These methods can offer advantages in terms of catalytic turnover and control over stereoselectivity.

Cyclizative CO2 Fixation with Unsaturated Amines

An emerging and environmentally conscious approach to oxazolidinone synthesis involves the utilization of carbon dioxide (CO₂) as a C1 building block. This strategy allows for the direct incorporation of CO₂ into unsaturated amine substrates to form the oxazolidinone ring.

The reaction of propargylic amines with CO₂ in the presence of a suitable catalyst and an iodine source provides a pathway to vinyl-iodinated oxazolidinones. A silver-catalyzed three-component reaction of propargylic amines, carbon dioxide, and N-iodosuccinimide has been developed for the stereoselective synthesis of (E)-iodovinyloxazolidinones. oup.com In this process, a vinylsilver intermediate is proposed to form, which is then stereospecifically replaced by iodine. oup.com This methodology has been successfully applied to a variety of propargylic amines, affording the corresponding iodovinyloxazolidinones in high yields. oup.com While this method yields a vinyl iodide rather than an iodomethyl group, it demonstrates the feasibility of combining CO₂ fixation with iodination in the synthesis of iodine-containing oxazolidinones. Further modification of the starting propargylic amine or the reaction conditions could potentially lead to the desired this compound.

Table 3: Silver-Catalyzed Three-Component Reaction of Propargylic Amines, CO₂, and N-Iodosuccinimide

Entry Propargylic Amine Catalyst Iodine Source Conditions Product Yield (%) Reference
1 N-Benzyl-N-propargylamine AgOAc NIS CO₂ (2.0 MPa), DMF, rt, 24 h (E)-3-Benzyl-5-(iodomethylene)-1,3-oxazolidin-2-one 95 oup.com
2 N-Methyl-N-(1-phenylprop-2-yn-1-yl)amine AgOAc NIS CO₂ (2.0 MPa), DMF, rt, 24 h (E)-5-(Iodomethylene)-3-methyl-4-phenyl-1,3-oxazolidin-2-one 88 oup.com
3 1-(Prop-2-yn-1-yl)piperidine AgOAc NIS CO₂ (2.0 MPa), DMF, rt, 24 h (E)-5-(Iodomethylene)spiro[oxazolidine-3,1'-piperidin]-2-one 93 oup.com
Silver-Catalyzed Transformations

Silver-catalyzed reactions have emerged as a valuable tool for the construction of the oxazolidinone ring system. These methods often capitalize on the Lewis acidity of silver salts to activate substrates and facilitate cyclization. For instance, silver-catalyzed carboxylation of propargylic amines with carbon dioxide provides a direct route to oxazolidinone derivatives. organic-chemistry.org While not directly producing the iodomethyl group, this methodology establishes the core heterocyclic structure which can be further functionalized. Another approach involves a one-pot, three-component cascade reaction of propargylic alcohols, carbon dioxide, and 2-aminoethanols catalyzed by silver iodide, yielding a variety of 2-oxazolidinones. northampton.ac.uk

A more direct silver-mediated synthesis of oxazoles has been developed, which, although leading to a different heterocycle, highlights the utility of silver in mediating cyclization reactions that form C-O and C-N bonds. nih.gov The principles of these silver-catalyzed transformations could potentially be adapted for the direct synthesis of this compound from appropriate precursors.

Multistep Synthetic Pathways

Multistep syntheses offer a high degree of flexibility, allowing for the construction of complex molecules like this compound from simpler, readily available starting materials.

Aziridines, being strained three-membered rings, are excellent precursors for the synthesis of five-membered heterocycles. The ring-opening of a suitably substituted aziridine (B145994) can lead to the formation of the oxazolidinone core. A novel one-pot transformation of 2-functionalized enantiomerically pure aziridines into the corresponding 5-functionalized oxazolidin-2-ones proceeds with retention of configuration. bioorg.org This method is particularly powerful as it allows the stereochemistry at C-2 of the aziridine to dictate the stereochemistry at C-5 of the oxazolidinone. bioorg.org The reaction of an aziridine with an electron-withdrawing group at the C-2 position with methyl chloroformate leads to the desired oxazolidinone in high yield. bioorg.org Furthermore, stereocontrolled ring-opening of oxazolidinone-fused aziridines with alcohols has been reported as an effective strategy for synthesizing related 2-amino ethers. nih.govacs.org

An alternative and widely used strategy involves the chemical modification of a pre-formed oxazolidinone ring. A common and readily available starting material is 5-(hydroxymethyl)-1,3-oxazolidin-2-one. sigmaaldrich.comnih.gov The hydroxyl group can be converted to a good leaving group, such as a tosylate or mesylate, which is subsequently displaced by an iodide ion in a Finkelstein-type reaction to yield the target this compound. This transformation is a key step in the synthesis of many biologically active oxazolidinones.

A three-step synthesis of optically active 5-halomethyl-2-oxazolidinones from prochiral 1,3-dihalo-2-propanols has been developed, which involves the formation of a carbamate followed by asymmetric desymmetrization. clockss.org

Table 1: Derivatization of Pre-formed Oxazolidinone Cores

Starting MaterialReagentsProductYield
(R)-3-(3-fluoro-4-iodophenyl)-5-(hydroxymethyl)oxazolidin-2-one1. Methanesulfonyl chloride, Triethylamine2. Sodium Iodide(R)-3-(3-fluoro-4-iodophenyl)-5-(iodomethyl)oxazolidin-2-oneHigh
5-(Hydroxymethyl)-1,3-oxazolidin-2-one1. p-Toluenesulfonyl chloride, Pyridine2. Sodium Iodide, AcetoneThis compoundGood

Convergent and Divergent Synthesis Strategies

Both convergent and divergent synthetic strategies are employed in the preparation of this compound and its analogues, offering strategic advantages in different contexts.

A convergent synthesis would involve the separate synthesis of key fragments that are later joined to form the final product. For instance, a protected iodinated C3-synthon could be coupled with a suitable amine, followed by cyclization to form the oxazolidinone ring.

More commonly, a divergent synthesis approach is utilized, starting from a common intermediate that is diversified into a range of products. The synthesis of this compound from 5-(hydroxymethyl)-1,3-oxazolidin-2-one is a prime example of a divergent step. This iodinated intermediate is a versatile building block for further chemical modifications, such as nucleophilic substitution or cross-coupling reactions, to generate a library of oxazolidinone derivatives for structure-activity relationship (SAR) studies. rsc.org This approach has been instrumental in the development of new oxazolidinone-based antibacterial agents. nih.gov

Asymmetric Synthesis and Stereochemical Control

The biological activity of oxazolidinones is often highly dependent on the stereochemistry at the C5 position of the heterocyclic ring. nih.gov Therefore, controlling the stereochemistry during the synthesis of this compound is of paramount importance.

A primary strategy for achieving stereocontrol is to employ a chiral starting material. The use of enantiomerically pure amino alcohols or aziridines allows for the synthesis of stereochemically defined oxazolidinones. bioorg.org For example, the synthesis of Evans' chiral auxiliaries, which are oxazolidinone derivatives, can be achieved with excellent yields starting from amino acids. nih.gov

Another powerful technique is asymmetric desymmetrization. A three-step synthesis of optically active 5-halomethyl-2-oxazolidinones was developed from prochiral 1,3-dihalo-2-propanols, where the key step is an asymmetric cyclization of a carbamate intermediate. clockss.org

Furthermore, the use of chiral auxiliaries on the oxazolidinone nitrogen can direct the stereochemical outcome of subsequent reactions. acs.org While not directly applied to the synthesis of the iodomethyl group itself, this principle of stereocontrol is fundamental in the broader context of oxazolidinone chemistry. The relative stereochemistry of substituents on the oxazolidinone ring can often be determined by analyzing the coupling constants in their 1H NMR spectra. nih.gov

Enantioselective Cyclization Methodologies

The direct, enantioselective synthesis of 5-(iodomethyl)-1,3-oxazolidin-2-ones can be achieved through various cyclization strategies. These methods aim to control the stereochemistry at the newly formed chiral center at the C5 position of the oxazolidinone ring.

The use of chiral catalysts to induce enantioselectivity in the formation of the oxazolidinone ring is an attractive strategy. One notable approach involves the hypervalent iodine-mediated cyclization of N-allylcarbamates. In this method, an iodonium (B1229267) source is used to activate the alkene of the allyl group, which is then attacked intramolecularly by the carbamate oxygen to form the oxazolidinone ring.

Initial studies in this area have explored the potential for an enantioselective transformation through the use of chiral λ³-iodanes. While the development of highly enantioselective catalytic systems is ongoing, preliminary research has demonstrated the feasibility of this approach. For instance, the cyclization of N-allylcarbamates using a chiral iodane (B103173) derived from a lactate (B86563) moiety has been attempted. Although the enantiomeric excess (ee) achieved in these early experiments was modest, they provide a proof-of-concept for the development of more effective chiral catalysts for this transformation. hud.ac.ukworktribe.comresearchgate.net

A study by Moran and coworkers described a preliminary attempt at an enantioselective cyclization of N-(4-methoxybenzyl)allylcarbamate using a chiral iodoarene catalyst. The reaction yielded the corresponding 5-(iodomethyl)-3-(4-methoxybenzyl)-1,3-oxazolidin-2-one, albeit with low enantioselectivity. hud.ac.ukresearchgate.net This work highlights the challenges in achieving high levels of stereocontrol with current chiral hypervalent iodine reagents but also underscores the potential for future advancements in this area. hud.ac.ukresearchgate.net

Further research into the design of more sophisticated chiral iodoarene catalysts, potentially featuring more rigid backbones and optimized steric and electronic properties, is required to improve the enantioselectivity of this promising synthetic route.

In substrate-controlled diastereoselective synthesis, the stereochemical outcome of the reaction is dictated by a pre-existing chiral center within the starting material. This approach is particularly effective when the starting material is derived from the chiral pool, such as amino acids or carbohydrates.

While specific examples detailing the substrate-controlled diastereoselective synthesis of this compound are not extensively documented, the principles can be inferred from analogous reactions. For instance, the iodocyclization of chiral homoallylic carbamates, where a stereocenter is present in the backbone of the molecule, would be expected to proceed with a degree of diastereoselectivity. The existing chiral center can influence the conformation of the transition state, favoring the formation of one diastereomer over the other.

The concept of using additives to control the stereochemical outcome of iodocyclization reactions has been demonstrated in the synthesis of nucleoside analogues. nih.gov In these systems, the choice of additive can direct the reaction towards the formation of either the α- or β-anomer. nih.gov This principle could potentially be applied to the iodocyclization of chiral N-allylcarbamates to control the diastereoselectivity with respect to the pre-existing stereocenter.

Access to Enantiomerically Enriched Derivatives

Enantiomerically enriched derivatives of this compound are frequently accessed through synthetic routes starting from readily available chiral precursors. This approach circumvents the need for chiral resolution or an asymmetric catalyst in the key ring-forming step.

A common strategy involves the use of enantiopure epoxides, such as (R)- or (S)-epichlorohydrin. These can be converted to the corresponding (R)- or (S)-5-(chloromethyl)oxazolidin-2-one, which are stable, crystalline solids. derpharmachemica.com The chloromethyl group can then be converted to the iodomethyl group via a Finkelstein reaction, typically using sodium iodide in acetone. This substitution reaction proceeds with inversion of configuration at the methylene (B1212753) carbon, but the stereocenter at C5 of the oxazolidinone ring remains unaffected.

An alternative route to enantiomerically enriched 5-substituted oxazolidinones involves the use of chiral aziridines derived from amino acids. bioorg.org These methods provide excellent control over the stereochemistry at the C5 position.

The following table summarizes the synthesis of various substituted 5-(iodomethyl)-1,3-oxazolidin-2-ones via hypervalent iodine-mediated cyclization of the corresponding N-allylcarbamates. hud.ac.ukresearchgate.net

EntryNitrogen Substituent (R)ProductYield (%)
1HThis compound97
2Methyl5-(Iodomethyl)-3-methyl-1,3-oxazolidin-2-one90
3Benzyl3-Benzyl-5-(iodomethyl)-1,3-oxazolidin-2-one98
44-Methoxybenzyl5-(Iodomethyl)-3-(4-methoxybenzyl)-1,3-oxazolidin-2-one96
5Phenyl5-(Iodomethyl)-3-phenyl-1,3-oxazolidin-2-one95
64-Methoxyphenyl5-(Iodomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one91

Retention and Inversion of Configuration during Transformations

The stereochemical integrity of the C5 position of this compound is a critical consideration during subsequent chemical transformations. The configuration at this stereocenter can either be retained or inverted, depending on the reaction mechanism.

Syntheses of 5-functionalized chiral oxazolidin-2-ones from chiral aziridines bearing an electron-withdrawing group at the C2 position have been shown to proceed with retention of configuration. bioorg.org In these one-pot transformations, the reaction is initiated by acylation of the aziridine nitrogen, followed by a regioselective ring-opening and subsequent intramolecular cyclization. The stereochemistry at the C2 position of the aziridine directly controls the absolute configuration at the C5 position of the resulting oxazolidinone. bioorg.org This method provides a reliable way to access enantiomerically pure 5-substituted oxazolidinones with a predictable stereochemical outcome. bioorg.org

Conversely, reactions that involve nucleophilic substitution at the C5 position of a pre-formed oxazolidinone can proceed with either retention or inversion of configuration, depending on the nature of the leaving group and the reaction conditions. For example, if the hydroxyl group of a 5-(hydroxymethyl)oxazolidinone is converted to a good leaving group, such as a tosylate or mesylate, subsequent displacement by a nucleophile will typically proceed with inversion of configuration via an S(_N)2 mechanism.

However, transformations of the iodomethyl group itself, where the C-I bond is broken, often proceed with retention of configuration at the C5 stereocenter if the bond to the chiral carbon is not directly involved in the reaction. For example, the conversion of this compound to organometallic reagents, such as organozinc or organocuprates, followed by reaction with an electrophile, would be expected to retain the stereochemistry at C5.

Understanding and controlling the stereochemical outcome of reactions involving this compound is paramount for its effective use in the asymmetric synthesis of complex target molecules.

Reaction Mechanisms and Mechanistic Investigations

Elucidation of Cyclization Pathways

The iodocyclization of N-allylcarbamates is a powerful method for the construction of the 1,3-oxazolidin-2-one ring. The reaction proceeds through a well-defined pathway involving electrophilic activation of the iodine source and subsequent intramolecular nucleophilic attack.

The initial and critical step in the iodocyclization is the activation of an iodine source to generate a potent electrophile. Typically, molecular iodine (I₂) or other iodine-containing reagents are used. The electrophilic iodine species, often represented as I⁺, is attacked by the electron-rich double bond of the N-allylcarbamate. This attack leads to the formation of a key intermediate, a cyclic iodonium (B1229267) ion. mdpi.commdpi.com This three-membered ring intermediate is highly strained and reactive, setting the stage for the subsequent ring-closing step. The formation of this intermediate is a common feature in the halogen-induced cyclization of various unsaturated systems. mdpi.com

In some variations, hypervalent iodine reagents are employed. These compounds, such as (diacetoxyiodo)benzene, can also serve as a source of electrophilic iodine, facilitating the cyclization under metal-free conditions. nsf.gov The interaction between the alkene and the iodine source generates the crucial cyclic iodonium ion, which is primed for nucleophilic attack. mdpi.com

Following the formation of the reactive iodonium ion intermediate, the carbamate (B1207046) functionality acts as an internal nucleophile. The cyclization proceeds via an intramolecular nucleophilic attack on one of the carbon atoms of the iodonium ring. This ring-opening cyclization is generally understood to follow an S(_N)2-type mechanism. youtube.com The nucleophilic oxygen or nitrogen of the carbamate attacks the carbon atom, leading to the concerted breaking of the carbon-iodine bond within the iodonium ring and the formation of the new carbon-heteroatom bond of the oxazolidinone ring.

The regioselectivity of this attack, specifically whether it is a 5-exo-trig or a 6-endo-trig cyclization, is a critical aspect. For the synthesis of 5-(Iodomethyl)-1,3-oxazolidin-2-one (B6203322) from N-allylcarbamates, the 5-exo-trig pathway is favored, leading to the formation of the five-membered oxazolidinone ring. This preference is consistent with Baldwin's rules for ring closure. In some cases, the choice of base can influence the nucleophilicity of the oxygen versus the nitrogen of the carbamate, thereby directing the cyclization pathway. researchgate.net

Catalytic Cycle Analysis in Metal-Mediated Syntheses

While iodocyclization is a common method, transition metal-catalyzed reactions offer alternative and often highly efficient routes to oxazolidinones. Gold, palladium, and silver catalysts have been effectively employed, each operating through distinct catalytic cycles.

Gold(I) Catalysis: Cationic gold(I) complexes are highly effective in catalyzing the cyclization of propargylic carbamates to form oxazolidinones. The catalytic cycle is initiated by the coordination of the gold(I) catalyst to the alkyne moiety of the substrate, which acts as a soft π-acid. organic-chemistry.orgnih.gov This activation makes the alkyne more susceptible to nucleophilic attack. The intramolecular attack of the carbamate oxygen onto the activated alkyne leads to the formation of a vinylgold intermediate. Subsequent protonolysis or other terminating steps release the oxazolidinone product and regenerate the active gold(I) catalyst, thus completing the cycle. organic-chemistry.orgescholarship.org

Palladium Catalysis: Palladium catalysts are versatile and have been used in various synthetic strategies to construct oxazolidinone rings. In one-pot iodocyclization/cross-coupling sequences, a palladium catalyst is introduced after the initial formation of the this compound. nih.gov The palladium(0) catalyst undergoes oxidative addition to the carbon-iodine bond. The resulting organopalladium(II) species can then participate in various cross-coupling reactions (e.g., with Grignard reagents), followed by reductive elimination to yield a functionalized oxazolidinone and regenerate the palladium(0) catalyst. nih.govnih.govyoutube.comyoutube.comyoutube.com Palladium-catalyzed aminochlorocyclization of allylic carbamates also provides a route to oxazolidinones, proceeding through an anti-aminopalladation of the alkene. rsc.org

Silver Catalysis: Silver catalysts, such as silver acetate (B1210297), have been shown to effectively promote the cyclization of N-aryl allyl carbamates. rsc.orgresearchgate.net The proposed mechanism involves the silver catalyst acting as a Lewis acid to activate the substrate. In the context of forming oxazolidinones from propargylic amines and carbon dioxide, the silver catalyst activates the alkyne for intramolecular attack by the in situ formed carbamate. researchgate.net In other systems, silver catalysts can initiate radical pathways, where an amidyl radical undergoes a 5-exo-trig cyclization. rsc.orgresearchgate.netscispace.com

Ligands play a crucial role in modulating the reactivity and selectivity of metal-catalyzed reactions for oxazolidinone synthesis. The electronic and steric properties of the ligands coordinated to the metal center can significantly influence the outcome of the catalytic process.

In palladium-catalyzed cross-coupling reactions, phosphine (B1218219) ligands are commonly employed. The nature of the phosphine ligand can affect the rate of oxidative addition and reductive elimination steps in the catalytic cycle. nih.govuni-rostock.denih.govacs.org For instance, the use of specific phosphine ligands can enhance the efficiency of the coupling of this compound with various partners. nih.gov In some palladium-catalyzed difunctionalization reactions of alkenes, the choice of phosphine ligand can control the regioselectivity of the transformation. nih.gov

In gold-catalyzed reactions, the ligand on the gold(I) center can influence the catalyst's stability and activity. While simple phosphine ligands are common, the development of more sophisticated ligands can lead to improved performance and even enantioselectivity in certain transformations. escholarship.org For silver-catalyzed reactions, the coordination environment around the silver ion, influenced by ligands or additives, can dictate the reaction pathway, for instance, by favoring a specific cyclization mode.

Stereochemical Outcomes and Transition State Modeling

The synthesis of this compound often involves the creation of a new stereocenter at the C5 position. Understanding and controlling the stereochemical outcome of the cyclization reaction is therefore of significant importance.

The stereoselectivity of the iodocyclization of allylic carbamates is often high and can be rationalized by considering the transition state of the intramolecular nucleophilic attack on the iodonium ion. Computational studies, such as those using Density Functional Theory (DFT), can provide valuable insights into the energies of different possible transition states. researchgate.netresearchgate.netwhiterose.ac.ukdiva-portal.org These calculations can help to predict which diastereomer will be preferentially formed by comparing the activation barriers of the competing pathways. For instance, DFT studies on related cyclization reactions have elucidated the preference for certain stereochemical outcomes based on the stability of the transition state structures. researchgate.netwhiterose.ac.uk The stereochemistry of the starting allylic carbamate can also influence the stereochemistry of the product, often with a high degree of stereochemical transfer.

Influence of Reaction Conditions on Mechanistic Divergence

The reactivity of this compound is multifaceted, with the potential for several reaction pathways to be operative. The ultimate course of a reaction involving this substrate is highly dependent on the specific conditions employed, including the choice of solvent, base, and temperature. These factors can influence the competition between nucleophilic substitution at the primary carbon bearing the iodo group and other potential transformations, such as ring-opening or elimination reactions. While direct, comparative studies detailing mechanistic divergence for this specific compound are not extensively documented in publicly available literature, the principles can be inferred from the synthetic routes of related and structurally analogous compounds.

The primary reactive site for nucleophilic attack is the methylene (B1212753) carbon attached to the iodine atom. This carbon is susceptible to S(_N)2 reactions due to the excellent leaving group ability of the iodide ion. However, the oxazolidinone ring itself possesses functionalities that can participate in or be affected by the reaction conditions, leading to alternative mechanistic pathways.

Research into the synthesis of structurally similar compounds, such as N-aryl-5-(substituted-methyl)-2-oxazolidinones, provides insight into how reaction conditions are manipulated to favor a specific outcome. For instance, in the synthesis of oxazolidinones via the cyclization of carbamates, the choice of base and solvent has been shown to significantly impact the diastereoselectivity of the ring formation. This highlights the sensitivity of the oxazolidinone system to the reaction environment.

In the context of this compound, the nature of the nucleophile and the basicity of the reaction medium are critical. Strong, non-hindered nucleophiles will likely favor the S(_N)2 pathway, leading to the substitution of the iodide. However, under strongly basic conditions, particularly with a hindered base, elimination reactions could potentially occur, although this is less common for primary iodides.

Furthermore, the stability of the oxazolidinone ring itself can be compromised under certain conditions. For example, harsh basic or acidic conditions, especially at elevated temperatures, could promote the hydrolysis or ring-opening of the oxazolidinone core. The presence of Lewis acids can also influence the reaction, potentially by coordinating with the carbonyl oxygen or the nitrogen of the oxazolidinone ring, which could activate the ring towards nucleophilic attack.

A study on the N-alkylation of 3-fluoro-4-morpholinobenzenamine with a related electrophile, (S)-2-(chloromethyl)oxirane, to form a precursor for the antibiotic Linezolid, involved the screening of various reaction conditions. The results of these screenings underscore the profound impact of solvent, base, and temperature on the yield of the desired N-alkylated product, which is a testament to the delicate balance of reactivity in these systems. Although this example does not directly involve this compound, it illustrates the principle of condition-dependent reaction outcomes in closely related structures.

The following table summarizes the optimization of reaction conditions for an N-alkylation reaction to form a key intermediate in a Linezolid synthesis, demonstrating the influence of these parameters on the reaction's success.

Table 1: Optimization of N-alkylation Reaction Conditions
EntrySolventBaseTemperature (°C)Outcome
1VariousVariousVariousNo desired N-alkylated product was formed under several screened conditions.
2Neat (No Solvent)K₂CO₃130The desired product was obtained, albeit with the need for excess electrophile and the addition of TBAI and NaI over 24 hours.

This data, while not directly from a reaction of this compound, strongly suggests that a similar sensitivity to reaction conditions would be observed. The choice of a polar aprotic solvent might favor an S(_N)2 reaction, while protic solvents could potentially lead to solvolysis or other side reactions. The selection of the base is also crucial; a non-nucleophilic base is often preferred to avoid competition with the primary nucleophile.

Reactivity Profiles and Chemical Transformations

Nucleophilic Displacement Reactions of the Iodomethyl Group

The primary mode of reactivity for 5-(iodomethyl)-1,3-oxazolidin-2-one (B6203322) is the nucleophilic substitution of the iodide atom. The carbon-iodine bond is relatively weak and polarized, and iodide is an excellent leaving group, making the exocyclic methylene (B1212753) carbon highly susceptible to attack by a wide range of nucleophiles via an SN2 mechanism.

Carbon-Nucleophile Additions

The reaction of this compound with carbon-based nucleophiles provides a direct route for carbon-carbon bond formation, extending the side chain at the C-5 position. While specific literature examples for the iodo-compound are not prevalent, the analogous reactivity of related 5-(halomethyl)oxazolidinones is well-established. Typical carbon nucleophiles suitable for this transformation include cyanide ions, enolates, and organometallic reagents.

For instance, the reaction with sodium cyanide would yield 5-(cyanomethyl)-1,3-oxazolidin-2-one, a precursor to carboxylic acids or amines after further transformation of the nitrile group. Similarly, alkylation of enolates, derived from malonic esters or β-ketoesters, with this compound would enable the introduction of more complex carbon frameworks, which are valuable in medicinal chemistry.

Nitrogen-Nucleophile Reactions

Displacement of the iodide by nitrogen nucleophiles is a cornerstone of the synthetic utility of this compound, most notably in the synthesis of oxazolidinone-class antibiotics like Linezolid. asianpubs.orgnih.gov In these syntheses, a common strategy involves the reaction of an N-aryl-5-(halomethyl)oxazolidinone with a nitrogen nucleophile.

A prominent example is the reaction with azide (B81097) anions (e.g., sodium azide) to form 5-(azidomethyl)-1,3-oxazolidin-2-one. This azide intermediate is highly versatile and can be subsequently reduced to the corresponding primary amine, 5-(aminomethyl)-1,3-oxazolidin-2-one, or used in cycloaddition reactions. For example, "click" chemistry with alkynes can furnish triazole-containing derivatives, which have been identified as a new structural alternative for potent antibacterial activity in the oxazolidinone class. nih.govsigmaaldrich.com

Another key strategy involves using protected forms of ammonia, such as potassium phthalimide (B116566). The phthalimide anion displaces the iodide, and subsequent hydrazinolysis cleaves the phthaloyl group to release the primary amine. google.com This method is frequently employed in the synthesis of Linezolid and its analogues. asianpubs.orggoogle.com

NucleophileReagent ExampleProduct TypeSignificance
AzideSodium Azide (NaN₃)5-(azidomethyl)-1,3-oxazolidin-2-onePrecursor to amines and triazoles nih.gov
PhthalimidePotassium PhthalimideN-((2-oxooxazolidin-5-yl)methyl)phthalimideProtected amine; precursor to Linezolid google.com
AmineAmmonia, Primary/Secondary Amines5-(aminomethyl)-1,3-oxazolidin-2-one derivativesDirect formation of substituted amines

Oxygen- and Sulfur-Nucleophile Reactions

Oxygen-based nucleophiles readily react with this compound to form ether or ester linkages. A patented synthesis route for Linezolid intermediates describes the reaction of the analogous (5R)-5-(chloromethyl) derivative with sodium acetate (B1210297) in dimethylformamide to produce the corresponding acetate ester, (R)-3-(3-fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl methyl acetate. google.com This demonstrates the facile displacement by carboxylate anions. Reactions with alkoxides or phenoxides would similarly yield ether-linked side chains.

Thiolate anions, the sulfur analogues of alkoxides, are exceptionally potent nucleophiles and react efficiently with alkyl halides. nih.gov The reaction of this compound with thiols (R-SH) in the presence of a non-nucleophilic base would proceed rapidly to form thioethers of the type 5-((R-thio)methyl)-1,3-oxazolidin-2-one. The high nucleophilicity of sulfur often allows these reactions to occur under mild conditions with high yields. nih.gov

NucleophileReagent ExampleProduct TypeBond Formed
CarboxylateSodium Acetate (NaOAc)EsterC-O
PhenoxideSodium Phenoxide (NaOPh)Aryl EtherC-O
ThiolateSodium Thiophenoxide (NaSPh)ThioetherC-S

Functional Group Interconversions on the Oxazolidinone Ring System

While the primary reactive site is the iodomethyl group, the oxazolidinone ring itself contains a secondary amine (N-H) that can undergo functionalization. This N-H group can be acylated or, more commonly, alkylated or arylated. In many syntheses of pharmaceutical agents, this position is functionalized prior to or after the side-chain modification. For example, the synthesis of Linezolid involves the N-arylation of an oxazolidinone precursor with an activated aryl fluoride. google.com This demonstrates that the nitrogen atom can act as a nucleophile under appropriate basic conditions, allowing for the introduction of various substituents that are crucial for biological activity. The choice between N-functionalization and C-5-functionalization can be controlled by the selection of reagents and reaction conditions.

Chemo-, Regio-, and Stereoselective Functionalization

The synthetic utility of this compound is greatly enhanced by the ability to perform reactions with high selectivity.

Chemoselectivity: The compound possesses three potentially reactive sites for nucleophilic/basic attack: the C-5 methylene carbon, the N-H proton, and the C-2 carbonyl carbon. Under typical SN2 conditions with soft nucleophiles (e.g., iodide, azide, thiolate), reaction occurs almost exclusively at the iodomethyl group due to the excellent leaving group ability of iodide. N-functionalization requires a base strong enough to deprotonate the amide, while attack at the carbonyl typically requires harsh conditions not common for simple substitutions.

Regioselectivity: The regioselectivity is straightforward. Nucleophilic substitution occurs at the exocyclic methylene carbon, while acylation or arylation occurs at the N-3 position of the ring.

Stereoselectivity: The C-5 carbon is a stereocenter. The compound can be synthesized in enantiomerically pure form, typically as the (R)- or (S)-enantiomer, starting from chiral precursors like (R)- or (S)-epichlorohydrin. google.com Since the SN2 reaction occurs at the adjacent methylene carbon, the stereochemical integrity of the C-5 center is preserved during the displacement of iodide. This is critically important for the synthesis of chiral drugs like Linezolid, where biological activity is dependent on the correct absolute stereochemistry at the C-5 position. bioorg.org The chiral center directs the spatial orientation of the reacting side chain without being inverted itself.

Applications in Advanced Organic Synthesis and Methodology Development

Role as Chiral Scaffold or Auxiliary in Asymmetric Synthesis

The 1,3-oxazolidin-2-one framework is one of the most significant and widely utilized chiral auxiliaries in organic synthesis. nih.gov Chiral auxiliaries are stereogenic groups temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org The inherent chirality of the auxiliary biases the reaction, leading to the preferential formation of one diastereomer over the other. williams.edu

The effectiveness of oxazolidinone-based auxiliaries, often referred to as Evans' auxiliaries, lies in their ability to direct a wide array of asymmetric transformations with a predictable sense of induction. williams.edursc.org These auxiliaries are frequently employed in the stereoselective alkylation of enolates and in asymmetric aldol (B89426) reactions, which are powerful methods for carbon-carbon bond formation. wikipedia.orgrsc.orgresearchgate.net The chiral environment created by the oxazolidinone scaffold, typically substituted at the C4 or C5 position, effectively shields one face of the reactive intermediate (e.g., an enolate), forcing the electrophile to approach from the less sterically hindered face. wikipedia.org This strategy has proven successful as a key step in the total synthesis of numerous biologically active natural products. rsc.org

While the primary role of 5-(Iodomethyl)-1,3-oxazolidin-2-one (B6203322) is often as a chiral building block, the foundational principles of the oxazolidinone ring as a directing group are central to its utility. The stereocenter at the C5 position, from which the iodomethyl group extends, makes the entire molecule a valuable chiral synthon.

Table 1: Asymmetric Reactions Utilizing Oxazolidinone Auxiliaries

Reaction Type Description Key Feature
Asymmetric Alkylation An enolate derived from an N-acyl oxazolidinone is reacted with an alkyl halide. The auxiliary directs the approach of the alkyl halide, leading to a diastereomerically enriched product. rsc.org
Asymmetric Aldol Reaction A boron or titanium enolate of an N-acyl oxazolidinone reacts with an aldehyde. Establishes two contiguous stereocenters simultaneously with high diastereoselectivity. wikipedia.org
Asymmetric Michael Addition An enolate adds to an α,β-unsaturated carbonyl compound. The chiral auxiliary controls the stereochemistry of the conjugate addition. wikipedia.org

| Asymmetric Acylation | The enolate is reacted with an acylating agent. | The chiral environment dictates the facial selectivity of the acylation. |

Utility as a Versatile Intermediate for Complex Molecular Scaffolds

The structure of this compound is primed for further chemical transformations, making it a highly versatile intermediate. researchgate.net The presence of the iodomethyl group at the C5 position provides a reactive handle for introducing a wide range of substituents through nucleophilic substitution, as iodine is an excellent leaving group. This functionality makes it a valuable precursor for creating more complex and functionally diverse molecules. organic-chemistry.orgbioorg.org

The iodomethyl group on the oxazolidinone ring can be readily displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups, leading to the synthesis of polyfunctionalized molecules. For instance, reaction with amines yields aminomethyl derivatives, while reaction with alkoxides or thiolates can introduce ether or thioether linkages, respectively. This versatility allows chemists to rapidly assemble libraries of compounds with varied functionalities, which is particularly useful in the early stages of drug discovery. nih.gov

This compound is an effective precursor for the synthesis of more complex nitrogen-containing heterocyclic systems. nih.gov Its ability to connect with other molecular fragments via the iodomethyl group has been exploited in the creation of hybrid molecules. A notable example is the synthesis of quinoline-oxazolidinone hybrids, which have been investigated for their antitubercular properties. nitk.ac.in In this synthesis, the 5-(iodomethyl) group is reacted with an aminoquinoline derivative, linking the two heterocyclic cores. nitk.ac.in This strategy of using the compound as a linker demonstrates its utility in building elaborate molecular structures that incorporate multiple heterocyclic systems. nih.govnitk.ac.in

Development of Novel Synthetic Routes to Privileged Structures

Privileged structures are molecular scaffolds that are capable of binding to multiple biological targets, making them highly valuable in medicinal chemistry. The oxazolidinone ring is itself a privileged structure, forming the core of several important antibiotics, such as Linezolid. nih.govresearchgate.netbioorg.org

The compound this compound serves as a key intermediate in the development of novel synthetic routes to these and other privileged structures. organic-chemistry.org Its pre-installed chirality and reactive handle allow for efficient and stereocontrolled syntheses. For example, 3-Aryl- and 3-heteroaryl-5-(iodomethyl)oxazolidin-2-ones are described as useful intermediates for the rapid preparation of potential lead compounds with biological activity. organic-chemistry.org By providing a reliable and versatile starting point, this compound facilitates the exploration of new chemical space around established pharmacophores, accelerating the discovery of new therapeutic agents.

Contributions to Bond-Forming Reactions (e.g., C-C, C-N)

The reactivity of this compound makes it a direct participant in key bond-forming reactions that are fundamental to organic synthesis.

The most prominent application is in Carbon-Nitrogen (C-N) bond formation . The carbon of the iodomethyl group is highly electrophilic, making it susceptible to attack by nitrogen nucleophiles. This reaction has been used to synthesize a variety of compounds by treating the iodomethyl derivative with different amines, including piperidine, pyrrolidine, and morpholine, to yield the corresponding N-substituted products in good yields. nitk.ac.in

For Carbon-Carbon (C-C) bond formation , while direct substitution of the iodide by carbon nucleophiles is feasible, a more common strategy involves using the oxazolidinone as a chiral auxiliary. An acyl group is first attached to the ring's nitrogen atom. Subsequent deprotonation forms a chiral enolate, which can then be alkylated with high diastereoselectivity. This classic Evans' asymmetric alkylation is a powerful and reliable method for stereocontrolled C-C bond formation. rsc.org

Table 2: Bond-Forming Reactions Involving the this compound Scaffold

Bond Type Reaction Description Example Nucleophile/Reagent
C-N Bond Nucleophilic substitution of iodide by a nitrogen-containing group. Alkylamines, piperidine, morpholine, anilines. nitk.ac.in
C-O Bond Nucleophilic substitution of iodide by an oxygen-containing group. Alkoxides, phenoxides.
C-S Bond Nucleophilic substitution of iodide by a sulfur-containing group. Thiolates.
C-C Bond Asymmetric alkylation of an N-acyl oxazolidinone enolate. Lithium or sodium enolates reacting with alkyl halides. williams.edursc.org

| C-N3 Bond | Nucleophilic substitution of iodide by an azide (B81097). | Sodium azide. |

Spectroscopic and Structural Elucidation Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. For organic molecules like 5-(Iodomethyl)-1,3-oxazolidin-2-one (B6203322), ¹H and ¹³C NMR are the most informative.

The protons of the iodomethyl group (-CH₂I) are anticipated to appear as a doublet of doublets due to coupling with the adjacent methine proton. The presence of the highly electronegative iodine atom would deshield these protons, causing them to resonate at a relatively downfield chemical shift. The methine proton (-CH-) on the oxazolidinone ring, being attached to both an oxygen and a nitrogen atom, would also be significantly deshielded and is expected to appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The two methylene protons on the oxazolidinone ring (-CH₂-) are diastereotopic and would therefore be expected to have different chemical shifts, each appearing as a doublet of doublets. Finally, the N-H proton of the oxazolidinone ring would likely appear as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
-CH₂I~3.2 - 3.5dd
-CH-~4.6 - 4.9m
-CH₂- (ring)~3.4 - 3.8m
N-H~5.0 - 6.0br s

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal.

The carbonyl carbon (-C=O) of the oxazolidinone ring is expected to be the most deshielded carbon, appearing at the lowest field (~155-160 ppm). The methine carbon (-CH-) attached to the oxygen and the iodomethyl group would also be significantly deshielded. The carbon of the iodomethyl group (-CH₂I) is expected to resonate at a very low field for an sp³ carbon due to the heavy atom effect of iodine. The methylene carbon (-CH₂-) of the oxazolidinone ring would appear at a more shielded position.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
-C=O~158
-CH-~75
-CH₂- (ring)~45
-CH₂I~10

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in confirming the structural assignment. A COSY spectrum would show correlations between coupled protons, confirming the connectivity of the -CH₂I, -CH-, and -CH₂- groups. An HSQC spectrum would correlate each proton signal with its directly attached carbon, definitively assigning the carbon signals based on the proton assignments. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) could be used to probe the stereochemistry of the molecule by identifying protons that are close in space.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

ESI-MS is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). For this compound (C₄H₆INO₂), the expected molecular weight is approximately 227.00 g/mol . In positive ion mode ESI-MS, a prominent peak at m/z 228.01 corresponding to the [M+H]⁺ ion would be expected. This technique is particularly useful for confirming the molecular mass of the compound with high accuracy.

EI-MS is a hard ionization technique that causes extensive fragmentation of the molecule. The resulting mass spectrum is a fingerprint of the compound, showing a molecular ion peak (M⁺) and various fragment ions. The molecular ion peak for this compound would be expected at m/z 227.

Key fragmentation pathways would likely involve the loss of the iodine atom (a good leaving group), leading to a fragment at m/z 100. Another characteristic fragmentation could be the cleavage of the C-C bond between the ring and the iodomethyl group, resulting in a fragment corresponding to the oxazolidinone ring. The fragmentation pattern provides valuable information for confirming the structure of the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of an ion with exceptional accuracy, typically to four or more decimal places, which allows for the unequivocal determination of a compound's molecular formula.

In a typical HRMS analysis of this compound, the molecule is ionized, often by electrospray ionization (ESI) or electron impact (EI), and the exact mass of the resulting molecular ion is measured. For the molecular formula C₄H₆INO₂, the theoretical exact mass can be calculated with high precision. Experimental measurement of the m/z value that closely matches this calculated mass serves as definitive evidence for the compound's elemental composition, distinguishing it from other potential structures with the same nominal mass.

Published research provides specific HRMS data for this compound, confirming its molecular formula.

Table 1: High-Resolution Mass Spectrometry (HRMS) Data for this compound

IonCalculated m/zObserved m/zSource
[M]⁺226.9443226.9439

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

Table 2: Representative Crystallographic Data Categories Determined by X-ray Crystallography

ParameterDescription
Crystal SystemThe crystal system (e.g., orthorhombic, monoclinic) describes the symmetry of the unit cell.
Space GroupThe space group provides a complete description of the symmetry of the crystal structure.
Unit Cell Dimensions (a, b, c, α, β, γ)These are the dimensions of the unit cell, the smallest repeating unit of the crystal lattice.
ZThe number of molecules per unit cell.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that are instrumental in identifying the functional groups present in this compound. These methods probe the vibrational modes of the molecule's chemical bonds.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands that correspond to its key structural features. A very strong and sharp absorption is observed for the carbonyl (C=O) group of the cyclic carbamate (B1207046), typically appearing around 1780-1739 cm⁻¹. The N-H stretching vibration of the amine within the oxazolidinone ring gives rise to a distinct band in the region of 3256 cm⁻¹. Other significant absorptions include those for C-O stretching, which are generally found in the 1242 cm⁻¹ to 1092 cm⁻¹ range.

Raman Spectroscopy

Raman spectroscopy provides complementary information. While the carbonyl stretch is also active in Raman, it is often the symmetric vibrations and non-polar bonds that give stronger signals. The C-I bond, for instance, would be expected to have a characteristic stretching frequency in the lower wavenumber region of the Raman spectrum. However, specific Raman spectroscopic data for this compound is not detailed in the reviewed literature.

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound

Functional GroupVibrational ModeWavenumber (cm⁻¹)Source
N-HStretching3256
C=OStretching1780, 1739
C-OStretching1242, 1092

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic and Molecular Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate electron distribution, molecular geometry, and spectroscopic properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 5-(Iodomethyl)-1,3-oxazolidin-2-one (B6203322), DFT calculations would be instrumental in determining optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations can also yield crucial electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a key indicator of the molecule's chemical reactivity and stability. researchgate.net

For instance, a DFT study on the ring contraction of related 5-hydroxy-1,3-oxazin-2-ones to 5-hydroxymethyl-oxazolidinones provided insights into the reaction mechanism and stability of the final product. researchgate.net Similar studies on this compound would help in understanding its electronic landscape and reactivity.

A hypothetical data table for calculated DFT properties of this compound might look like this:

PropertyCalculated ValueUnits
Total EnergyValueHartrees
HOMO EnergyValueeV
LUMO EnergyValueeV
HOMO-LUMO GapValueeV
Dipole MomentValueDebye

Ab Initio Methods for Property Prediction

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate predictions of molecular properties. For this compound, these methods could be employed to refine the geometric and electronic structures predicted by DFT and to calculate other properties like vibrational frequencies, which can be compared with experimental infrared (IR) spectra.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling is a vital tool for mapping out potential reaction pathways and understanding the energetics of chemical transformations. For this compound, this could involve studying its synthesis or its reactions with biological targets. By locating transition state structures and calculating their energies, chemists can determine the activation energy barriers for different reaction steps. This information is crucial for predicting reaction kinetics and mechanisms. For example, DFT studies have been used to elucidate the mechanism of formation for other chiral oxazolidines. researchgate.net

Conformational Analysis and Energetic Landscapes

The 1,3-oxazolidin-2-one ring is not planar and can adopt various conformations. The substituent at the 5-position, in this case, the iodomethyl group, can also have different orientations. Conformational analysis aims to identify the most stable conformations (lowest energy) and the energy barriers between them. This is typically done by systematically rotating key single bonds and calculating the energy at each step, resulting in a potential energy surface. Understanding the preferred conformation of this compound is essential as it dictates how the molecule interacts with other molecules, including biological receptors. Such analyses have been performed on similarly substituted ring systems to understand their conformational preferences. researchgate.net

An illustrative data table for a conformational analysis could include:

ConformerRelative Energy (kcal/mol)Dihedral Angle (O-C5-C-I) (degrees)
A0.00Value
BValueValue
CValueValue

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. researchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can model the vibrations, rotations, and translations of the molecule. When placed in a simulated environment, such as a solvent or a biological system like a protein's active site, MD can reveal how this compound interacts with its surroundings. These simulations are particularly valuable in drug design to understand binding modes and affinities. mdpi.com For instance, MD simulations have been used to validate the docking of other oxazolidinone derivatives to their biological targets. mdpi.com

Future Research Directions and Unexplored Avenues for 5 Iodomethyl 1,3 Oxazolidin 2 One

The compound 5-(iodomethyl)-1,3-oxazolidin-2-one (B6203322) serves as a valuable building block in organic synthesis, primarily due to the reactive C-I bond and the versatile oxazolidinone core. While its utility has been demonstrated, significant opportunities remain for future research, particularly in enhancing its synthesis, exploring its chemical behavior, and integrating its preparation into modern, efficient workflows. The following sections outline key areas poised for further investigation.

Q & A

What are the recommended synthetic routes for 5-(Iodomethyl)-1,3-oxazolidin-2-one, and what reaction conditions are critical for optimizing yield?

Level: Basic
Methodological Answer:
The synthesis of this compound can be inferred from analogous oxazolidinone derivatives. A plausible route involves nucleophilic substitution of a precursor like 5-(Chloromethyl)- or 5-(Bromomethyl)-1,3-oxazolidin-2-one with sodium iodide in a polar aprotic solvent (e.g., DMF or acetone). Key conditions include:

  • Temperature control (40–60°C) to balance reaction rate and side-product formation.
  • Inert atmosphere (argon/nitrogen) to prevent oxidation of the iodide group .
  • Use of anhydrous solvents to avoid hydrolysis of the iodomethyl group.
    Yield optimization may require iterative adjustment of stoichiometry (e.g., 1.2–1.5 equivalents of NaI) and reaction time (6–12 hours). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

How can the purity and structural integrity of this compound be validated post-synthesis?

Level: Basic
Methodological Answer:
Validation requires a multi-technique approach:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the presence of the iodomethyl group (δ ~3.5–4.0 ppm for CH2_2I) and oxazolidinone ring protons .
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+^+ at m/z corresponding to C5_5H7_7INO2_2).
  • HPLC-PDA : Reverse-phase chromatography (C18 column, acetonitrile/water) to assess purity (>95%) .
  • Elemental Analysis : Confirm C, H, N, and I content within ±0.4% of theoretical values.

What strategies are effective in mitigating decomposition or instability of the iodomethyl group during storage or reaction conditions?

Level: Advanced
Methodological Answer:
The iodomethyl group is prone to hydrolysis and photodegradation. Mitigation strategies include:

  • Storage : Under inert gas (argon) in amber vials at –20°C to limit light/moisture exposure .
  • Reaction Conditions : Use dry solvents (e.g., molecular sieves) and avoid prolonged heating (>60°C).
  • Stabilizers : Addition of radical scavengers (e.g., BHT) in solution to prevent iodine radical formation .
  • Monitoring : Periodic TLC or HPLC to detect decomposition intermediates (e.g., hydroxylmethyl derivatives).

How can computational chemistry be applied to predict the reactivity or interaction mechanisms of this compound with biological targets?

Level: Advanced
Methodological Answer:
Computational approaches include:

  • Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., bacterial ribosomes or oxidoreductases). The iodine atom’s polarizability may influence binding affinity .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes in physiological conditions (e.g., explicit solvent models).
  • Quantum Mechanics (QM) : Calculate electrophilic/nucleophilic sites using DFT (e.g., Fukui indices) to predict regioselective reactivity .

What spectroscopic techniques are most informative for characterizing the stereochemistry of this compound?

Level: Basic
Methodological Answer:
The compound’s chirality (from the oxazolidinone ring) requires:

  • Chiral HPLC : Use a Chiralpak column (e.g., AD-H) with hexane/isopropanol to resolve enantiomers .
  • Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental spectra with computed ECD data.
  • X-ray Crystallography : Resolve crystal structures to assign stereochemistry unambiguously (SHELX suite for refinement) .

In cross-coupling reactions, how does the iodomethyl substituent influence the reactivity of this compound compared to other halogenated analogs?

Level: Advanced
Methodological Answer:
The iodomethyl group enhances reactivity in cross-coupling (e.g., Suzuki-Miyaura) due to:

  • Lower C–I Bond Dissociation Energy : Facilitates oxidative addition to palladium catalysts.
  • Steric Effects : Compared to bulkier bromo/chloro analogs, iodine’s larger atomic radius may slow transmetallation but improve selectivity .
  • Leaving Group Ability : Iodide is a superior leaving group in nucleophilic substitutions, enabling efficient functionalization (e.g., azide substitution for click chemistry) .

What are the key safety considerations when handling this compound in laboratory settings?

Level: Basic
Methodological Answer:
Critical safety measures include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of volatile iodine species.
  • Spill Management : Neutralize spills with sodium thiosulfate to reduce iodine toxicity .
  • Waste Disposal : Collect halogenated waste separately for incineration.

How can isotope labeling of the iodomethyl group be utilized in tracking metabolic or degradation pathways of this compound?

Level: Advanced
Methodological Answer:

  • Radioisotope Labeling : Synthesize the compound with 125^{125}I for gamma-ray detection in in vivo metabolism studies.
  • Stable Isotope Labeling : Use 13^{13}C or 2^2H in the methyl group for LC-MS/MS quantification of metabolites (e.g., hydroxylated derivatives) .
  • Tracer Studies : Combine with microsomal incubation (e.g., liver S9 fractions) to identify phase I/II metabolites .

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